

potential applications of methyl pyrazine-2-carboxylate in medicinal chemistry

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Compound of Interest

Compound Name: *methyl pyrazine-2-carboxylate*

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Methyl Pyrazine-2-Carboxylate: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a key building block in the synthesis of a wide array of medicinally important molecules. The pyrazine moiety itself is present in numerous clinically used drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. **Methyl pyrazine-2-carboxylate** serves as a versatile precursor for the synthesis of more complex molecules, particularly pyrazine-2-carboxamides, which have demonstrated a broad spectrum of biological activities. This guide explores the potential applications of **methyl pyrazine-2-carboxylate** in medicinal chemistry, focusing on its role as a synthetic intermediate for the development of novel therapeutic agents.

Core Applications in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, and derivatives of pyrazine-2-carboxylic acid, readily accessible from **methyl pyrazine-2-carboxylate**, have shown significant potential in various therapeutic areas.

Antitubercular Activity

Pyrazinamide, an amide of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis.^[1] This has spurred extensive research into other pyrazine-2-carboxamide derivatives as potential antitubercular agents. These compounds are thought to act as prodrugs, which are converted to pyrazinoic acid, the active form, by an amidase in *Mycobacterium tuberculosis*.^[1]

Antifungal and Antibacterial Activity

Derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their efficacy against various fungal and bacterial strains. The mechanism of action for these compounds is often related to the inhibition of essential microbial enzymes. For instance, some derivatives have shown potent activity against clinically relevant pathogens.^{[2][3]}

Anticancer Activity

The pyrazine scaffold is a component of several anticancer agents.^[4] Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy.^[5] FGFR signaling is implicated in cell proliferation, differentiation, and migration, and its dysregulation is associated with various cancers.^[5]

Enzyme Inhibition

Pyrazine-carboxamide derivatives have been shown to inhibit various enzymes. For example, some have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which is a target for fungicides.^[6] Additionally, certain pyrazine-2-carboxamide derivatives have demonstrated inhibitory activity against alkaline phosphatase.^[2]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of pyrazine-2-carboxylic acid.

Table 1: Antimycobacterial and Photosynthesis-Inhibiting Activity of Substituted Pyrazine-2-carboxamides^{[7][8]}

Compound ID	Substituents	Target	Activity
2o	5-tert-butyl-6-chloro-pyrazine, 3,5-bis(trifluoromethyl)phenyl amide	Mycobacterium tuberculosis	72% inhibition
2f	5-tert-butyl-6-chloro-pyrazine, 3-methylphenyl amide	Spinach Chloroplasts	IC50 = 0.063 mmol·dm ⁻³
2m	6-chloro-pyrazine, 3,5-bis(trifluoromethyl)phenyl amide	Spinach Chloroplasts	IC50 = 0.026 mmol·dm ⁻³

Table 2: Antibacterial and Alkaline Phosphatase Inhibitory Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives[2]

Compound ID	Aryl Boronic Acid		Activity
	Used in Suzuki Coupling	Target	
5d	4-(methoxycarbonyl)phenylboronic acid	S. Typhi (XDR)	MIC = 6.25 mg/mL
5d	4-(methoxycarbonyl)phenylboronic acid	Alkaline Phosphatase	IC50 = 1.469 ± 0.02 μM

Table 3: Antifungal Activity of Substituted Pyrazine-2-carboxamides[7]

Compound ID	Substituents	Fungal Strain	MIC ($\mu\text{mol}\cdot\text{dm}^{-3}$)
2d	6-chloro-pyrazine, 3-methylphenyl amide	Various strains	31.25-500
2f	5-tert-butyl-6-chloro-pyrazine, 3-methylphenyl amide	Various strains	31.25-500

Table 4: FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives[5]

Compound ID	R Group	Target	Activity
18d	(morpholin-4-yl)-methylene	FGFR2	IC50 = 600 nM
18d	(morpholin-4-yl)-methylene	FGFR3	IC50 = 480 nM
18i	Not specified in abstract	NCI-H520 cancer cell line	IC50 = 26.69 μM
18i	Not specified in abstract	SNU-16 cancer cell line	IC50 = 1.88 μM
18i	Not specified in abstract	KMS-11 cancer cell line	IC50 = 3.02 μM
18i	Not specified in abstract	SW-780 cancer cell line	IC50 = 2.34 μM
18i	Not specified in abstract	MDA-MB-453 cancer cell line	IC50 = 12.58 μM

Experimental Protocols

General Synthesis of Substituted Pyrazine-2-carboxamides[9]

This protocol describes a general method for synthesizing pyrazine-2-carboxamides from a substituted pyrazine-2-carboxylic acid, which can be obtained from the hydrolysis of **methyl pyrazine-2-carboxylate**.

- Acid Chloride Formation: A mixture of the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.
- Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.
- Amide Formation: The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.
- The reaction mixture is stirred for several hours.
- The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., aqueous ethanol).

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide[2]

- A 100 mL Schlenk flask is charged with pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 50 mL of dichloromethane (DCM), 4-bromo-3-methyl aniline (1.0 eq, 10 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 eq, 2.0 mmol).
- The reaction mixture is cooled to 0 °C in an ice bath with continuous stirring.
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) is added to the cooled mixture under an inert atmosphere.
- The ice bath is removed, and the reaction is allowed to proceed at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up to isolate the product.

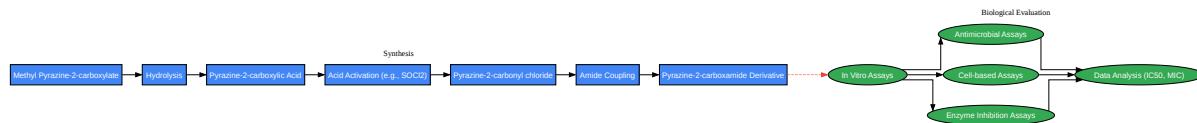
Suzuki Coupling for Arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide[2]

- A dried Schlenk tube is charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%), potassium phosphate (2.0 equiv, 2 mmol), and the corresponding aryl boronic acid (1.0 equiv, 1 mmol).
- A 10:1 mixture of 1,4-dioxane and water (8.25 mL) is added under an inert argon atmosphere.
- The reaction mixture is heated to 90 °C for 24 hours and monitored by TLC.
- After completion, the mixture is cooled to room temperature, and water and ethyl acetate are added.
- The organic layer is separated, dried over sodium sulfate, and the product is purified by column chromatography.

Alkaline Phosphatase Inhibition Assay[2]

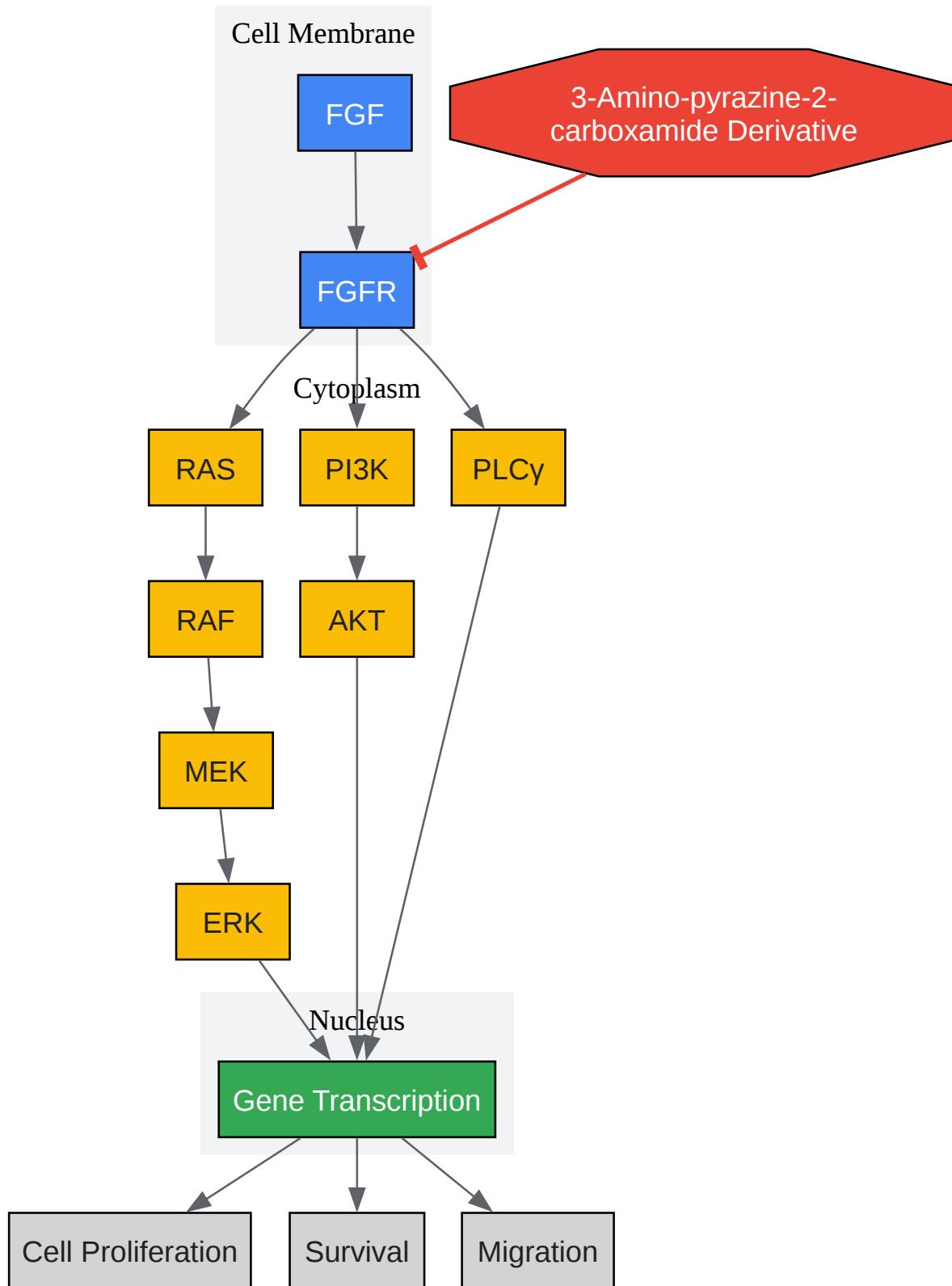
- The assay is performed in a reaction mixture containing 50 mM Tris-HCl buffer (pH 9.5), 5 mM MgCl₂, and 0.1 mM ZnCl₂.
- 5 µL of calf intestinal alkaline phosphatase (CIAP) (0.025 U/mL) is added to the test compound (0.1 mM in 1% DMSO, v/v).
- The mixture is incubated, and the enzymatic activity is measured spectrophotometrically by monitoring the hydrolysis of a suitable substrate (e.g., p-nitrophenyl phosphate).

Visualizations



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Caption: General experimental workflow for the synthesis and biological evaluation of pyrazine-2-carboxamide derivatives.

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Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-amino-pyrazine-2-carboxamide derivatives.

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